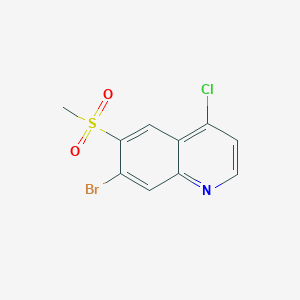
7-Bromo-4-chloro-6-(methylsulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloro-6-(methylsulfonyl)quinoline: is a quinoline derivative characterized by the presence of bromine, chlorine, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-6-(methylsulfonyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline as the core structure.
Bromination: Bromine is introduced at the 7th position of the quinoline ring.
Chlorination: Chlorine is then added at the 4th position.
Methylsulfonylation: Finally, a methylsulfonyl group is introduced at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogens (bromine and chlorine).
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are commonly used in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-6-(methylsulfonyl)quinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogens and the methylsulfonyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
- 6-Bromo-4-chloro-2-methylquinoline
- 4-Bromo-6-chloro-2-methylquinoline
- 6-Bromo-4-chloro-7-methylquinoline
- 7-Bromo-2-chloro-4-methylquinoline
Comparison:
- Structural Differences: The position of the halogens and the methylsulfonyl group varies among these compounds.
- Chemical Properties: These structural differences can lead to variations in reactivity, stability, and biological activity.
- Uniqueness: 7-Bromo-4-chloro-6-(methylsulfonyl)quinoline is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
955879-84-2 |
|---|---|
Molecular Formula |
C10H7BrClNO2S |
Molecular Weight |
320.59 g/mol |
IUPAC Name |
7-bromo-4-chloro-6-methylsulfonylquinoline |
InChI |
InChI=1S/C10H7BrClNO2S/c1-16(14,15)10-4-6-8(12)2-3-13-9(6)5-7(10)11/h2-5H,1H3 |
InChI Key |
HIOFZVQSMPFEHC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















